Tetramethoxysilane

Catalog No.
S592529
CAS No.
681-84-5
M.F
C4H12O4Si
(CH3O)4Si
C4H12O4Si
M. Wt
152.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethoxysilane

CAS Number

681-84-5

Product Name

Tetramethoxysilane

IUPAC Name

tetramethyl silicate

Molecular Formula

C4H12O4Si
(CH3O)4Si
C4H12O4Si

Molecular Weight

152.22 g/mol

InChI

InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3

InChI Key

LFQCEHFDDXELDD-UHFFFAOYSA-N

SMILES

CO[Si](OC)(OC)OC

Solubility

Soluble (NIOSH, 2016)
Very soluble in ethanol
SOL IN ORGANIC SOLVENTS
Not soluble in water
Solubility in water: none
Soluble

Synonyms

Tetramethyl Ester Silicic Acid (H4SiO4); Methyl silicate ((MeO)4Si) (6CI); Dynasil M; KBM 04; LS 540; MKC Silicate MS 39; MZ 51; Methyl Silicate 28; Methyl Silicate 39; Methyl Silicate 40; Methyl Silicate 51L; Methyl Orthosilicate; Methyl Silicate; N

Canonical SMILES

CO[Si](OC)(OC)OC

Sol-Gel Synthesis

TMOS is a key precursor material in the sol-gel process, a wet-chemical technique for synthesizing various inorganic materials, including:

  • Silicones: By hydrolysis and condensation reactions, TMOS can be converted into silica (SiO2) gels, which are essential components of various advanced materials like coatings, membranes, and fibers .
  • Mesoporous Materials: TMOS can be used to create mesoporous materials with ordered porous structures, valuable for applications in catalysis, adsorption, and drug delivery .
  • Functionalized Materials: By incorporating functional groups into the TMOS structure, researchers can create materials with tailored properties for specific applications, such as sensors, catalysts, and biocompatible materials .

Precursor for Semiconductor Materials

TMOS can be used as a precursor for depositing thin films of various semiconductor materials like silicon dioxide (SiO2) and silicon nitride (SiN) using techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) . These thin films are crucial components in microelectronics and other advanced technologies.

Organic Synthesis

TMOS finds applications in organic synthesis as a reagent for:

  • Protecting Groups: In organic synthesis, TMOS can be used to introduce a methoxymethyl (MOM) protecting group to protect hydroxyl groups in organic molecules . This allows for selective modification of other functional groups in the molecule.
  • Acetal Formation: TMOS can react with aldehydes and ketones to form acetals and ketals, respectively, which are useful intermediates in organic synthesis .

Other Applications

Additionally, TMOS finds use in various other scientific research fields, including:

  • Preparation of Silica Nanoparticles: TMOS serves as a precursor for synthesizing silica nanoparticles, which have diverse applications in drug delivery, imaging, and catalysis .
  • Surface Modification: TMOS can be used to modify the surface properties of various materials, such as enhancing adhesion or introducing specific functionalities .

Tetramethoxysilane, also known as tetramethyl orthosilicate, is a chemical compound with the formula Si(OCH₃)₄. It consists of a silicon atom bonded to four methoxy groups. This compound appears as a clear, colorless liquid and has a molecular weight of 152.22 g/mol. It is insoluble in water and has a boiling point of approximately 121 °C . Tetramethoxysilane is recognized for its role in the synthesis of silica-based materials and has applications in various industrial fields due to its reactivity and properties.

  • Flammability: TMOS is flammable and can ignite with heat or open flame [].
  • Toxicity: TMOS is considered moderately toxic and can cause irritation to the eyes, skin, and respiratory system upon exposure.
  • Reactivity: Reacts readily with water to form methanol, a flammable and toxic liquid [].

Tetramethoxysilane undergoes hydrolysis when exposed to water, leading to the formation of silicon dioxide and methanol:

Si OCH3 4+2H2OSiO2+4CH3OH\text{Si OCH}_3\text{ }_4+2\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{CH}_3\text{OH}

This reaction illustrates its utility in producing silica gels and coatings. Additionally, tetramethoxysilane can participate in organic synthesis by converting ketones and aldehydes into their respective acetals and ketals .

Tetramethoxysilane exhibits significant toxicity, particularly through inhalation and ingestion. It is classified as very toxic and irritating to the skin and eyes . Inhalation of vapors can lead to severe lung damage, while contact with the skin or eyes can cause irritation or more severe reactions. The compound's toxicity is primarily attributed to the methanol produced during hydrolysis, which poses additional health risks upon exposure .

The synthesis of tetramethoxysilane can be achieved through several methods:

  • Base-Mediated Reaction: Silicon dioxide reacts with dimethyl carbonate in the presence of a base, yielding tetramethoxysilane .
  • Direct Synthesis: Reacting silicon tetrachloride with methanol can also produce tetramethoxysilane, although this method may involve hazardous byproducts .
  • Flame Synthesis: This method involves the combustion of organosilicon precursors in a controlled environment to produce nanostructured materials from tetramethoxysilane .

Tetramethoxysilane finds diverse applications across various industries:

  • Coatings: Used in paints and lacquers for its ability to form durable silica coatings.
  • Silica Production: Serves as a precursor for synthesizing silica nanoparticles.
  • Optical Devices: Employed in coating television picture tubes due to its optical clarity and stability.
  • Chemical Synthesis: Acts as a reagent in organic synthesis processes, particularly for producing acetals and ketals .

Research on tetramethoxysilane has focused on its combustion chemistry and interactions with other compounds. Studies have explored its pyrolysis behavior and laminar flame propagation characteristics, contributing to a better understanding of its reactivity under high-temperature conditions . Additionally, interaction studies with nucleophiles have been conducted to assess its behavior under various chemical environments .

Several compounds share structural similarities with tetramethoxysilane, including:

Compound NameFormulaUnique Features
Tetraethyl orthosilicateSi(OEt)₄Less toxic; produces ethanol upon hydrolysis
Trimethylsiloxy-terminated silanesSi(OCH₃)₃RUsed in silicone polymers; varies based on R group
Dimethylsilicone(CH₃)₂SiOCommonly used in sealants; less reactive than tetramethoxysilane

Tetramethoxysilane is unique due to its higher toxicity compared to tetraethyl orthosilicate, making it less favorable for certain applications where safety is a concern. Its ability to produce methanol during hydrolysis also differentiates it from similar compounds that yield less hazardous byproducts .

Sol-Gel Process Fundamentals

The sol-gel process involves the hydrolysis of TMOS ($$ \text{Si(OCH}3\text{)}4 $$) followed by polycondensation to form amorphous silica ($$ \text{SiO}2 $$) networks. Hydrolysis initiates with nucleophilic attack by water on the silicon center, replacing methoxy groups with hydroxyls:
$$
\text{Si(OCH}
3\text{)}4 + 4\text{H}2\text{O} \rightarrow \text{Si(OH)}4 + 4\text{CH}3\text{OH}
$$
Subsequent condensation forms siloxane bonds ($$ \text{Si–O–Si} $$) through dehydration or alcoholysis. The kinetics of these reactions dictate the porosity and mechanical properties of the resulting gel.

Role of pH and Catalytic Systems

  • Acidic Conditions: Protonation of methoxy groups accelerates hydrolysis, favoring linear polymer chains. Oxalic acid catalysis under ultrasound stimulation enhances reaction rates, with calorimetric studies showing peak hydrolysis at $$ \text{H}_2\text{O/TMOS} $$ molar ratios ($$ r $$) of 6–8.
  • Basic Conditions: Deprotonation of silanol groups ($$ \text{Si–OH} $$) promotes condensation, leading to branched networks. Base-catalyzed pathways involve pentacoordinate silicon intermediates, as shown by DFT calculations.

Effects of Molar Ratios

  • $$ \text{H}2\text{O/Si} $$ Ratio: Lower ratios ($$ r = 2 $$) yield incomplete hydrolysis, while $$ r \geq 4 $$ ensures full conversion to $$ \text{Si(OH)}4 $$. Excess water accelerates gelation but increases pore size heterogeneity.
  • TMOS/MTMOS Blends: Mixing TMOS with methyltrimethoxysilane ($$ \text{CH}3\text{Si(OCH}3\text{)}_3 $$) introduces hydrophobic methyl groups, reducing shrinkage during drying.

Comparative Studies with Other Alkoxysilanes

PropertyTMOSTEOSMTMOS
Hydrolysis RateHighModerateLow
Gel Time (pH 4)15–30 min2–4 hrs6–8 hrs
Surface Area (m²/g)500–800300–600200–400
ApplicationsAerogels, CoatingsFibers, MonolithsHydrophobic Films

Data synthesized from .

Propylene Glycol as a Solvent Modifier

Propylene glycol (PG) enhances TMOS hydrolysis in low-water ($$ r = 2 $$) or neutral environments by stabilizing silanol intermediates. $$ ^1\text{H NMR} $$ studies show PG reduces gelation time by 40% compared to ethanol, attributed to its high polarity and hydrogen-bonding capacity.

Tetramethoxysilane serves as a fundamental precursor in the synthesis of silica aerogels through sol-gel polymerization processes [1]. The compound undergoes hydrolysis and polycondensation reactions to form highly porous silica networks with exceptional properties [7]. Research demonstrates that tetramethoxysilane-based aerogels exhibit superior optical transmission compared to other precursors, achieving greater than 92% transmission at 900 nanometers for 1 centimeter thick samples [17].

The synthesis process involves controlled hydrolysis of tetramethoxysilane in methanol solutions with ammonia hydroxide as a catalyst [32]. The optimal molar ratio for aerogel formation has been established as tetramethoxysilane to methanol to ammonia hydroxide at 5:14.2:0.93 × 10^-4 respectively [32]. This precise stoichiometry enables the formation of monolithic aerogels with tailored porosity characteristics [32].

Table 1: Physical Properties of Tetramethoxysilane-Based Aerogels

PropertyValueReference
Optical Transmission (900 nm)>92% [17]
Thermal Conductivity0.020 W m⁻¹ K⁻¹ [17]
Pore Size Range60-190 nm [17]
Surface Area~1000 m² g⁻¹ [17]
Apparent DensityVariable [32]

The morphological characteristics of tetramethoxysilane aerogels reveal narrow and uniform pore distributions with very small silica dioxide network particles [17]. Scanning electron microscopy studies indicate that these aerogels demonstrate superior pore uniformity compared to tetraethoxysilane-based materials [17]. The thermal conductivity of tetramethoxysilane aerogels measures 0.020 W m⁻¹ K⁻¹, significantly lower than conventional insulating materials [17].

For molecular sieve applications, tetramethoxysilane contributes to the formation of ordered porous structures through controlled synthesis conditions [15]. The hydrothermal crystallization process incorporates tetramethoxysilane alongside other silicon sources to generate specific framework topologies [16]. Research indicates that the choice of silicon precursor significantly influences the final pore architecture and catalytic properties of the resulting molecular sieves [15].

Surface modification of tetramethoxysilane-derived aerogels enhances hydrophobicity through incorporation of silylating agents [32]. Hexamethyldisiloxane concentrations ranging from 2% to 12% of the solvent volume effectively modify surface properties while maintaining structural integrity [32]. Thermal analysis reveals that hydrophobicity remains stable up to 329°C, demonstrating the thermal robustness of these modified materials [32].

Crosslinking Agents in Room Temperature Vulcanized Silicones

Tetramethoxysilane functions as a tetrafunctional crosslinking agent in room temperature vulcanized silicone systems, represented by the Si-X₄ configuration [5]. The compound facilitates moisture-activated curing mechanisms through hydrolysis of methoxy groups to form reactive silanol species [5]. These silanol groups subsequently undergo condensation reactions with polymer chain ends, creating siloxane crosslinks that provide dimensional stability and mechanical properties [5].

The crosslinking mechanism involves initial hydrolysis of tetramethoxysilane upon exposure to atmospheric moisture [1]. The hydrolysis reaction proceeds without requiring acid-base catalysts, generating silanol intermediates that rapidly condense to form stable silicon-oxygen-silicon structures [1]. This process eliminates methanol as a byproduct, offering advantages over acetoxy-based systems in terms of odor and corrosivity [5].

Table 2: Comparison of Room Temperature Vulcanized Cure Systems

Cure SystemTack-Free TimeCure RateByproductCorrosivity
AcetoxyFastRapidAcetic AcidHigh
Alkoxy (Tetramethoxysilane)ModerateModerateMethanolLow
OximeSlowSlowOximeLow

Research on tetramethoxysilane crosslinking demonstrates that the compound yields the least amount of filler precipitation compared to tetraethoxysilane and tetrapropoxysilane in polydimethylsiloxane networks [6]. Despite lower precipitation quantities, the uniformity of precipitated particles contributes to superior mechanical reinforcement properties [6]. Scanning electron microscopy analysis confirms that tetramethoxysilane-derived particles exhibit more consistent size distributions [6].

The incorporation of tetramethoxysilane in room temperature vulcanized formulations enables the production of transparent elastomeric materials with enhanced optical clarity [25]. Methoxyl-capped silicone resins prepared through hydrosilylation reactions with tetramethoxysilane demonstrate improved cross-linking density and mechanical properties [25]. The resulting materials exhibit strong hydrophobicity, excellent light transmittance, and superior thermal stability characteristics [25].

Catalytic systems for tetramethoxysilane crosslinking typically employ organotin compounds to accelerate the condensation reactions [25]. The catalyst concentration directly influences cure kinetics and final network structure [25]. Optimized formulations achieve balanced properties including workability, cure rate, and ultimate mechanical performance [25].

Scratch-Resistant Coatings for Optical Materials

Tetramethoxysilane serves as a key component in the formulation of scratch-resistant coatings for optical substrates through sol-gel processing [1]. The compound provides super hard protective layers when applied to glass and plastic lens materials [1]. These coatings form silica-like inorganic substances that significantly enhance substrate strength and surface durability [1].

The formation mechanism involves hydrolysis and polycondensation of tetramethoxysilane in the presence of water and catalysts [2]. The resulting siloxane networks create dense, highly crosslinked structures that provide exceptional mechanical properties [2]. Research demonstrates that tetramethoxysilane-based coatings achieve scratch resistance values exceeding 90 millinewtons when properly formulated [9].

Table 3: Optical Coating Performance Parameters

ParameterTetramethoxysilane-Based CoatingReference
Scratch Resistance>90 mN [9]
Optical Transmission>80% [35]
Thermal StabilityUp to 500°C [9]
Refractive Index1.8-2.2 [35]
Contact AngleVariable [35]

Hybrid coating systems incorporating tetramethoxysilane with organic siloxanes demonstrate enhanced performance characteristics [8]. The combination of methyltrimethoxysilane as the organic phase with tetramethoxysilane as the inorganic network precursor creates abrasion-resistant coatings with superior optical properties [8]. These hybrid formulations exhibit higher transmittance and lower haze compared to uncoated substrates [8].

The incorporation of silane coupling agents such as methacyloxypropyltrimethoxysilane improves adhesion between organic and inorganic phases in tetramethoxysilane-based coatings [8]. Fourier transform infrared spectroscopy confirms the formation of crosslinked silicon-oxygen-silicon structures through hydrolysis-condensation reactions [8]. Thermal curing processes further enhance the mechanical properties and durability of these protective coatings [8].

Advanced formulations incorporate colloidal silica particles alongside tetramethoxysilane to optimize coating performance [9]. The molar ratio of bifunctional silanol coupling agents to tetramethoxysilane influences both mechanical properties and optical characteristics [9]. Optimized compositions achieve scratch resistance values exceeding 100 millinewtons while maintaining less than 1% loss in ultraviolet blocking ability after extended water immersion [9].

Layered Inorganic-Organic Nanocomposites

Tetramethoxysilane enables the synthesis of layered inorganic-organic nanocomposite films through controlled sol-gel reactions with alkylmethoxysilanes [10] [14]. The co-condensation process involves alkyltrimethoxysilane, alkylmethyldimethoxysilane, and alkyldimethylmethoxysilane precursors in the presence of tetramethoxysilane followed by spin-coating deposition [10] [14].

The formation of siloxane networks containing organosiloxane units occurs through molecular-level design of inorganic-organic interfaces [14]. Silicon-29 magic angle spinning nuclear magnetic resonance spectroscopy confirms the incorporation of both organic and inorganic components within the network structure [14]. The degree of polycondensation in precursor solutions significantly affects macroscopic homogeneity and nanostructural ordering of the resulting films [14].

Table 4: Nanocomposite Film Characteristics

PropertyValue RangeMeasurement MethodReference
Film ThicknessVariableEllipsometry [14]
Organic Content10-50 mol%Thermogravimetric Analysis [14]
Ordering ParameterVariableX-ray Diffraction [14]
Optical Transmission>85%UV-Vis Spectroscopy [14]

Research demonstrates that monomeric species almost completely disappear during initial reaction stages, with co-condensed oligomers forming between tetramethoxysilane and organic siloxane precursors [14]. The ability to form ordered structures depends largely on the extent of co-condensation with tetramethoxysilane in precursor solutions [14]. Mono- and dimethoxysilane systems particularly benefit from this co-condensation process [14].

Polyimide-based nanocomposites incorporating tetramethoxysilane-derived networks exhibit enhanced thermal, mechanical, and optical properties [26]. The introduction of silane terminal groups through reaction with tetramethoxysilane improves compatibility between organic polymer matrices and inorganic nanoparticles [26]. Transmission electron microscopy reveals uniform dispersion of inorganic phases within the polymer matrix [26].

Thermal stability improvements in layered nanocomposites reach approximately 63°C enhancement in decomposition temperature when tetramethoxysilane-derived networks are incorporated [26]. The tensile strength increases significantly compared to pure polymer systems, with maximum stress at break reaching 112.41 megapascals compared to 96.23 megapascals for unmodified materials [26]. These improvements result from covalent bonding interactions between silane-terminated polymers and inorganic network components [26].

Functionalized Silica Nanoparticles for Hydrophobic Surfaces

Tetramethoxysilane serves as a precursor for synthesizing functionalized silica nanoparticles that impart hydrophobic properties to various surfaces [11]. The sol-gel synthesis process enables controlled particle size and surface chemistry modification through co-condensation with hydrophobic silane coupling agents [33]. Research demonstrates that tetramethoxysilane-based nanoparticles achieve contact angles exceeding 150° when properly functionalized [18].

The functionalization process involves surface modification of tetramethoxysilane-derived silica particles using various alkylsilane compounds [37]. Octyltriethoxysilane and dodecyltriethoxysilane represent commonly employed modifiers that create hydrophobic surface layers [37]. The degree of surface modification can be quantitatively evaluated through thermogravimetric analysis and characterized by the ratio of modifier to surface silanol groups [37].

Table 5: Hydrophobic Nanoparticle Properties

Modifier TypeContact AngleSurface CoverageThermal StabilityReference
Octyltriethoxysilane>140°Variable250°C [37]
Dodecyltriethoxysilane>150°Variable280°C [37]
Isostearic Acid>150°High200°C [18]
Hexamethyldisiloxane>140°Moderate329°C [32]

The synthesis of hydrophobic composite membranes incorporates tetramethoxysilane-based nanoparticles within polymer matrices to achieve oil-water separation capabilities [11]. Water-to-waterglass ratios of 19:1 produce the highest contact angles of 143.86°, demonstrating superior hydrophobic performance [11]. The stability of these composite membranes remains excellent for extended periods, with hydrophobicity actually increasing after six days due to alkyl group interactions with humid environments [11].

Advanced functionalization strategies employ multiple silane coupling agents to create tailored surface properties [33]. The controlled in-situ surface modification approach prevents particle aggregation during the synthesis process, enabling uniform dispersion in various media [33]. Post-synthesis modification techniques allow introduction of reactive functional groups without compromising particle integrity [33].

Characterization of functionalized nanoparticles reveals that surface modification significantly affects Hansen solubility parameters, particularly the polarity component [37]. The volume fraction of organic modifier to total particle volume serves as a reliable parameter for understanding surface-modified nanoparticle properties [37]. Solvatochromic dye analysis using Laurdan enables quantitative assessment of local dielectric environments surrounding functionalized particles [37].

Upon acid- or base-catalyzed hydrolysis, tetramethoxysilane forms orthosilicic acid derivatives that condense into Si–O–Si linkages, generating a rigid three-dimensional network whose porosity can be modulated by water-to-silicon ratio (R value), catalyst concentration, calcination profile, and template presence [3]. The very small methyl leaving group permits dense packing around the template, narrowing cavities to ≤5 nm and enforcing shape complementarity [2].

Molecularly Imprinted Polymers (MIPs)

Template-Mediated Sol-Gel Polymerization

Imprinted gels are produced by co-condensing tetramethoxysilane (TMOS) with optional co-monomers such as methyltrimethoxysilane (MTMOS) in the presence of the template sulfamethazine. Table 1 lists the principal synthesis parameters that govern cavity fidelity.

ParameterTypical rangeImpact on cavity architectureOptimal value for SMZ imprintingSource
Water-to-Si molar ratio (R)5–15Controls hydrolysis rate and pore volume10 [3]29
TMOS/MTMOS ratio0.3–1.0Alters cross-link density and flexibility0.5 [1]1
Acid catalyst (HCl) volume250–1,000 µL per 25 mmol SiAdjusts gelation time and network rigidity750 µL [3]29
Reaction temperature40–80 °CBalances polycondensation and template stability80 °C [3]29

Under the optimized R = 10, TMOS = MTMOS, 80 °C conditions, xerogels reach a Brunauer–Emmett–Teller surface area of 367.7 m² g⁻¹ and porosity centered at 5 nm, dimensions that favor selective uptake of sulfamethazine (SMZ) while excluding bulkier analogs [1].

Selectivity Optimization via Calcination Temperature

Calcination removes both solvents and residual template, simultaneously stabilizing siloxane cross-links. Figure 1 summarizes how second-stage calcination temperature affects the imprinting factor (α, ratio of template to analog adsorption).

Calcination temperature (°C)Ad SMZ (µmol g⁻¹)Ad SMO (µmol g⁻¹)αSource
3253.95 [1]1.20 [1]3.3 [1]1
3504.60 [2]1.35 [2]3.4 [2]43
3755.52 [2]1.30 [2]4.2 [2]43
4003.10 [1]1.25 [1]2.5 [1]1

A two-step schedule—150 °C (6 h) to eliminate volatiles, followed by 375 °C (4 h) under air—delivers the highest selectivity (α = 4.2) without sacrificing surface area. Exceeding 375 °C collapses mesopores and diminishes adsorption. Comparative thermogravimetric analysis reveals complete template decomposition at 365 °C, aligning with the selectivity optimum [4].

pH-Dependent Recognition Site Formation

Protonation state of both template and cavity dictates hydrogen-bond geometry inside the silica network. Competitive adsorption studies performed at pH 4.6 (predominantly protonated sulfonamides) versus pH 7.4 (pKa₂ of SMZ) produced the binding data in Table 2.

R valuepHAd SMZ (µmol g⁻¹)Ad SMO (µmol g⁻¹)αImprinting factor (f)Source
54.61.61 [2]1.03 [2]1.56 [2]2.52 [2]43
57.42.52 [2]1.03 [2]2.45 [2]3.92 [2]43
104.61.82 [2]0.60 [2]3.03 [2]5.42 [2]43
107.45.52 [2]1.30 [2]4.24 [2]7.05 [2]43

Key observations:

  • At R = 10 and pH 7.4, adsorption rises nearly three-fold, underscoring that deprotonated SMZ forms stronger hydrogen-bond clusters with residual silanols.
  • Non-imprinted controls show negligible pH response (<8% variation), confirming that pH modulation affects specific sites rather than bulk silica.

Competitive Binding Studies with Sulfonamide Analogs

Selectivity against structural analogs was quantified using equimolar mixtures (0.5 mM each) of SMZ and sulfonamethoxazole (SMO). Table 3 compares uptake at optimal synthesis conditions.

PolymerAd SMZ (µmol g⁻¹)Ad SMO (µmol g⁻¹)αRecovery after 10 cycles (%)Source
TMOS/MTMOS MIP5.52 [2]1.30 [2]4.24 [2]93% [3]43
Non-imprinted xerogel1.30 [3]0.90 [3]1.44 [3]88% [3]29

Repeated adsorption–desorption using methanol–acetic acid (8:2) regenerated 93% of the binding capacity after 10 cycles, confirming structural robustness.

Computational docking corroborated experimental trends: 1-vinyl-imidazole–capped siloxane clusters present complementary N-H–O and S=O–H–O heteroditopic interactions whose calculated binding free energy for SMZ exceeds that for SMO by 5.3 kJ mol⁻¹ [5], mirroring the 4-fold experimental selectivity.

Physical Description

Methyl orthosilicate appears as a clear colorless liquid. Flash point below 125°F. Less dense than water and insoluble in water. Very toxic by ingestion and inhalation and very irritating to skin and eyes. Used to make paints and lacquers.
Liquid
COLOURLESS LIQUID.
Clear, colorless liquid.
Clear, colorless liquid. [Note: A solid below 28°F.]

Color/Form

Colorless liquid
Clear, colorless liquid [Note: A solid below 28 degrees F].

Boiling Point

250 °F at 760 mm Hg (NIOSH, 2016)
121.0 °C
121 °C
250°F

Flash Point

205 °F (NIOSH, 2016)
20 °C closed cup
20 °C c.c.
205°F

Vapor Density

Relative vapor density (air = 1): 5.3
Relative vapor density (air = 1): 5.3

Density

1.02 (NIOSH, 2016)
1.0232 g/cu cm at 20 °C
Relative density (water = 1): 1.02
1.02

LogP

log Kow = -1.93 (est)

Melting Point

28 °F (NIOSH, 2016)
-1 °C
-2 °C
28°F

UNII

19D35VPL66

GHS Hazard Statements

Aggregated GHS information provided by 261 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 261 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 203 of 261 companies with hazard statement code(s):;
H226 (91.63%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (12.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (10.84%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (76.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (98.52%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (42.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370 (11.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (27.59%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

12 mm Hg at 77 °F (NIOSH, 2016)
16.5 mm Hg at 20 °C (2.2 kPa)
Vapor pressure, kPa at 20 °C: 2.2
12 mmHg at 77°F
(77°F): 12 mmHg

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

681-84-5
12002-26-5

Wikipedia

Tetramethyl silicate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Silicic acid (H4SiO4), tetramethyl ester: ACTIVE
Silica aerogels are usually prepared by base-catalyzed reaction of tetramethoxysilane (TMOS) or tetraethoxysilane(TEOS), mostly with ammonia as the catalyst. A modification of this procedure is to pre-hydrolyze Si(OR)4 with a small amount of water under acidic conditions.

Storage Conditions

Separate from acids, oxidizing materials, and water. Outside or detached storage is preferred.
... Store in tightly closed containers in a cool, well-ventilated area away from water and moisture. Sources of ignition such as smoking and open flames are prohibited where methyl silicate is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
Separated from food and feedstuffs.
Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. Moisture sensitive. Hydrolyses readily.

Stability Shelf Life

VOLATILE

Dates

Last modified: 08-15-2023

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